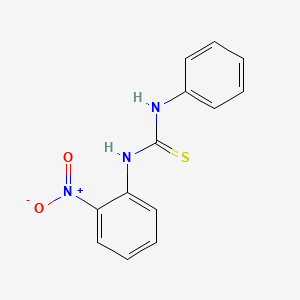

1-(2-Nitrophenyl)-3-phenyl-2-thiourea

Description

Contextualization of Thiourea (B124793) Derivatives in Chemical Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. annexechem.com This substitution imparts distinct chemical properties that make thiourea and its derivatives a versatile class of compounds in various scientific fields. semanticscholar.org Thiourea derivatives are characterized by the general formula (R¹R²N)(R³R⁴N)C=S and have garnered significant attention in chemical research due to their wide range of applications. semanticscholar.orgsphinxsai.com

In medicinal chemistry, thiourea derivatives are recognized as "privileged structures" because they form the basis of numerous pharmaceutical compounds with a broad spectrum of therapeutic applications. nih.govrsc.org These compounds have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antituberculosis agents. sphinxsai.commdpi.com The biological activity of these derivatives is often attributed to the presence of nitrogen and sulfur atoms, which can act as ligating centers and coordinate with various metal ions to form stable metal complexes. mdpi.com

Beyond medicine, thiourea derivatives have found extensive use in agriculture as fungicides, insecticides, and herbicides. semanticscholar.orgacs.org Their ability to regulate plant growth and act as pest control agents makes them valuable in crop protection. semanticscholar.org In the realm of materials science and analytical chemistry, these compounds are utilized as chelating agents for metal ion separation, as catalysts in organic synthesis, and in the development of polymers with specific properties. annexechem.com The diverse applications of thiourea derivatives underscore their importance and continued relevance in contemporary chemical research. researchgate.net

Significance of 1-(2-Nitrophenyl)-3-phenyl-2-thiourea in Contemporary Studies

This compound, with the chemical formula C₁₃H₁₁N₃O₂S, is a specific derivative of thiourea that has attracted interest in scientific studies. nih.govchemscene.com The presence of a nitrophenyl group is a notable feature of this compound, as this functional group is known to influence the electronic properties and biological activity of molecules.

The significance of this compound in contemporary research can be understood through the study of its structure and potential applications. The synthesis and crystal structure of this compound have been reported, providing valuable insights into its molecular geometry. nih.gov In its crystal structure, the molecule exhibits weak intermolecular N—H⋯S and C—H⋯S hydrogen-bonding interactions, which contribute to the stability of the structure. nih.gov The dihedral angles between the thiourea plane and the two phenyl rings are 61.9° and 31.0°, with the dihedral angle between the phenyl rings themselves being 78.1°. nih.gov

While extensive research specifically detailing the applications of this compound is still emerging, the known biological activities of related nitrophenyl and phenyl thiourea derivatives suggest its potential for further investigation. For instance, various thiourea derivatives containing a nitrophenyl group have been studied for their anticancer properties. The structural and chemical properties of this compound make it a compound of interest for further exploration in medicinal chemistry and materials science.

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the chemical and structural aspects of the compound, as well as its context within the broader family of thiourea derivatives.

This research outline aims to:

Situate thiourea derivatives within the broader landscape of chemical research, highlighting their established importance.

Detail the specific structural characteristics and known scientific data pertaining to this compound.

Maintain a professional and authoritative tone, ensuring the information presented is based on credible scientific sources.

This article will adhere to a strict set of exclusions, omitting any information related to dosage, administration, safety profiles, or adverse effects. The content will be presented in a structured format to facilitate a clear and thorough understanding of the subject compound.

Below is a table of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₁N₃O₂S |

| Molecular Weight | 273.31 g/mol |

| CAS Number | 72602-73-4 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.3110 (15) Å |

| b | 24.113 (5) Å |

| c | 7.4320 (15) Å |

| β | 90.22 (3)° |

| Volume | 1310.2 (5) ų |

Data sourced from crystallographic studies. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c17-16(18)12-9-5-4-8-11(12)15-13(19)14-10-6-2-1-3-7-10/h1-9H,(H2,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLDZXYYXGYXNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974241 | |

| Record name | N-(2-Nitrophenyl)-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5872-05-9, 72602-73-4 | |

| Record name | N-(2-Nitrophenyl)-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-NITROPHENYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 2 Nitrophenyl 3 Phenyl 2 Thiourea

Established Synthetic Pathways and Reaction Mechanisms

The most conventional and widely adopted method for synthesizing N,N'-disubstituted thioureas is through the condensation of an amine with an isothiocyanate. This approach is valued for its reliability and high yields.

The synthesis of 1-(2-Nitrophenyl)-3-phenyl-2-thiourea is effectively achieved by the reaction between 2-nitrobenzenamine and phenyl isothiocyanate. nih.gov This reaction is a classic example of nucleophilic addition, where the amino group (-NH2) of 2-nitrobenzenamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of phenyl isothiocyanate.

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine initiating an attack on the central carbon of the isothiocyanate. This leads to the formation of a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable thiourea (B124793) product. The presence of a base, such as potassium hydroxide (B78521) (KOH), can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.

The conditions under which the condensation reaction is performed have a significant impact on the outcome. For the synthesis of this compound, specific conditions have been reported to yield the desired product successfully. nih.gov

A study details the preparation of the title compound by reacting 2-nitrobenzenamine (0.05 mol), potassium hydroxide (0.15 mol), and 1-isothiocyanatobenzene (0.05 mol) in an ethanol (B145695) solution (40 ml) at room temperature. nih.gov Generally, for such reactions, anhydrous inert organic solvents like methylene (B1212753) chloride or ethyl acetate (B1210297) are employed, with a preferred temperature range of 20-30°C to ensure optimal reaction rates and minimize side-product formation. google.com

The choice of solvent is crucial; it must be capable of dissolving the reactants while being inert to the reaction conditions. Ethanol is a common choice due to its polarity and ability to facilitate the interaction between the reactants. nih.gov The temperature is maintained at ambient levels to prevent decomposition of the reactants or the product. Post-reaction, purification is typically achieved through recrystallization to obtain a product of high purity. nih.gov

| Parameter | Condition | Rationale |

| Reactants | 2-nitrobenzenamine, Phenyl isothiocyanate | Amine and isothiocyanate precursors for condensation. nih.gov |

| Solvent | Ethanol | Dissolves reactants and facilitates the reaction. nih.gov |

| Catalyst/Base | Potassium Hydroxide (KOH) | May enhance the nucleophilicity of the amine. nih.gov |

| Temperature | Room Temperature (20-30°C) | Prevents degradation and minimizes side reactions. nih.govgoogle.com |

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has explored advanced techniques for the synthesis of thiourea derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often, higher product purity. wjarr.comresearchgate.net

The principle of MAOS relies on the interaction of microwaves with polar molecules in the reaction mixture, causing rapid heating through dielectric loss. nih.gov This method has been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds. nih.govwjarr.com For thiourea synthesis, microwave irradiation can accelerate the condensation reaction between amines and isothiocyanates, often under solvent-free conditions, which aligns with the principles of green chemistry. wjarr.comresearchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided sources, the general success of MAOS for similar compounds suggests its high potential as an optimization strategy. nih.govresearchgate.net

The final step in obtaining a pure, crystalline solid is recrystallization. The choice of solvent system for this process is critical for the formation of high-quality single crystals suitable for structural analysis, such as X-ray crystallography. For this compound, single crystals have been successfully obtained by recrystallization from a mixed solvent system of ethanol and acetone (B3395972) (in a 1:1 volume ratio) at room temperature. nih.gov

This specific solvent combination indicates that the compound is moderately soluble in the hot or room temperature mixture and significantly less soluble upon cooling or slow evaporation, which are the ideal conditions for crystal growth. The ethanol/acetone system provides the appropriate polarity and solubility gradient to allow for the slow and orderly arrangement of molecules into a crystal lattice, leading to a highly purified final product. nih.gov

| Compound | Recrystallization Solvent | Crystal Data Reference |

| This compound | Ethanol/Acetone (1:1 v/v) | nih.gov |

Derivatization and Functionalization Strategies for Related Nitrophenyl Thioureas

The core structure of nitrophenyl thiourea can be readily modified to create a library of related compounds with diverse properties. Derivatization is typically achieved by varying the amine and isothiocyanate precursors. nih.gov For instance, using different substituted anilines or other isothiocyanates in the condensation reaction leads to a wide array of thiourea derivatives. nih.govontosight.ai

One common strategy involves using 4-nitrophenyl isothiocyanate as a starting material and reacting it with various amines to produce a series of N'-(4-nitrophenyl)thiourea derivatives. nih.govontosight.ai This allows for the systematic investigation of how different substituents on the second phenyl ring affect the compound's properties.

Regioselective Functionalization of Phenyl and Nitrophenyl Rings

The regioselectivity of chemical reactions on the two aromatic rings of this compound is dictated by the electronic nature of the substituents present on each ring. Understanding these directing effects is crucial for the targeted synthesis of functionalized derivatives.

The phenyl ring, attached to a nitrogen atom of the thiourea backbone, is generally considered activated towards electrophilic aromatic substitution. The nitrogen atom can donate its lone pair of electrons into the ring through resonance, increasing the electron density at the ortho and para positions. This makes the phenyl group susceptible to attack by electrophiles at these positions. The thiourea moiety (-NH-C(=S)-NH-) as a whole is therefore considered an ortho, para-directing and activating group.

Conversely, the nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution. The nitro group (-NO2) is a powerful electron-withdrawing group, both through inductive and resonance effects. nih.gov This significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. nih.gov Furthermore, the nitro group is a meta-director, meaning that any electrophilic substitution that does occur will preferentially take place at the position meta to the nitro group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Ring | Substituent Effect | Predicted Position of Electrophilic Attack |

| Phenyl Ring | Activating, ortho, para-directing | ortho, para |

| Nitrophenyl Ring | Deactivating, meta-directing | meta (relative to the nitro group) |

While direct experimental data on the regioselective functionalization of this compound is not extensively reported, these predictions are based on well-established principles of electrophilic aromatic substitution. For instance, reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation would be expected to follow these regiochemical outcomes.

One key functionalization of the nitrophenyl ring is the reduction of the nitro group to an amino group (-NH2). This transformation dramatically alters the electronic properties of this ring, converting it from a deactivated to an activated system. The resulting amino group is a strong activating and ortho, para-directing group, opening up possibilities for further selective functionalization of that ring.

Synthesis of Analogous Thiourea and Urea (B33335) Derivatives

The synthesis of analogs of this compound, including other thiourea derivatives and their corresponding urea counterparts, provides a valuable platform for structure-activity relationship studies. These syntheses often involve the reaction of an appropriate amine with an isothiocyanate or isocyanate.

A general and efficient method for the synthesis of unsymmetrical thioureas involves the condensation of an amine with an isothiocyanate. For example, substituted phenylthiourea (B91264) derivatives can be prepared from the corresponding anilines. One approach involves the reaction of an aniline (B41778) with hydrochloric acid and ammonium (B1175870) thiocyanate, followed by refluxing to yield the phenylthiourea. ijcrt.org Microwave-assisted synthesis has also been shown to be an effective method for accelerating these reactions. ijcrt.org

A versatile strategy for creating a library of analogous compounds involves a multi-step synthesis. For instance, a synthetic route can be designed to produce a variety of N,N'-disubstituted thiourea and urea derivatives. rsc.org This can involve the initial synthesis of an amino alcohol intermediate, which is then reacted with a range of alkyl or aryl isothiocyanates or isocyanates. rsc.org The use of microwave technology in these nucleophilic addition reactions can significantly shorten reaction times from hours to minutes. rsc.org

The conversion of a thiourea to its corresponding urea can be achieved through various methods, often involving oxidative desulfurization. However, a more common approach to synthesizing urea analogs is to use the corresponding isocyanate in place of the isothiocyanate during the synthesis. Traditional methods for urea synthesis have relied on reagents like phosgene (B1210022) or triphosgene, which pose significant safety risks. nih.gov Modern approaches focus on safer and more environmentally friendly alternatives. nih.gov

The following table provides examples of synthesized thiourea and urea derivatives analogous to this compound, showcasing the diversity of structures that can be achieved.

Table 2: Examples of Synthesized Analogous Thiourea and Urea Derivatives

| Compound | Starting Materials | Synthetic Method | Yield (%) | Reference |

| N-[3-Hydroxy-3-(2-nitrophenyl)propyl]-N'-methylthiourea | 3-Amino-1-(2-nitrophenyl)propan-1-ol, Methyl isothiocyanate | Microwave-assisted nucleophilic addition | 70 | rsc.org |

| 1,3-Diphenylthiourea | Nitrobenzene, Phenyl isothiocyanate | Ni nanoparticle-catalyzed reduction and condensation | 98 | nih.gov |

| 1-(4-Acetylphenyl)-3-phenylthiourea | 4-Aminoacetophenone, Phenyl isothiocyanate | Reflux in dry toluene | Not specified | mdpi.com |

| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(4-nitrophenyl)thiourea | 1a-e and 2a-e with thiocarbohydrazide | Heating in an oil bath | 45-83 | mdpi.com |

These synthetic strategies allow for the systematic modification of the core this compound structure, enabling the exploration of how different functional groups and structural motifs influence the chemical and physical properties of the resulting compounds.

Advanced Structural Elucidation and Conformational Analysis of 1 2 Nitrophenyl 3 Phenyl 2 Thiourea

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of a molecule's solid-state structure, offering precise data on atomic coordinates, bond lengths, and angles, which together define its conformation and packing in the crystal lattice.

The synthesis of the title compound was achieved through the reaction of 2-nitrobenzenamine, potassium hydroxide (B78521) (KOH), and 1-isothiocyanatobenzene in an ethanol (B145695) solution at room temperature. nih.gov Single crystals of 1-(2-Nitrophenyl)-3-phenyl-2-thiourea suitable for X-ray diffraction analysis were obtained by recrystallization from a 1:1 (v/v) mixture of ethanol and acetone (B3395972) at ambient temperature. nih.gov A crystal with dimensions of 0.25 × 0.20 × 0.18 mm was selected for the analysis. nih.gov

Diffraction data were collected at 293(2) K using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å). nih.gov A total of 2964 reflections were measured, of which 2764 were independent. nih.gov The structure was solved and refined to yield the final crystallographic model. nih.gov

The compound crystallizes in the monoclinic system. The systematic absences observed in the diffraction data were consistent with the P2₁/c space group. The detailed crystallographic parameters and data collection specifics are summarized in the table below. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁N₃O₂S |

| Formula Weight (Mᵣ) | 273.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3110 (15) |

| b (Å) | 24.113 (5) |

| c (Å) | 7.4320 (15) |

| β (°) | 90.22 (3) |

| Volume (V) (ų) | 1310.2 (5) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coeff. (μ) (mm⁻¹) | 0.25 |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.132 |

| Goodness-of-fit (S) | 1.09 |

| Data sourced from reference nih.gov. |

The molecular structure reveals that the bond lengths and angles are within the expected ranges for similar thiourea (B124793) derivatives. nih.gov A key feature is the C7—S1 bond length of 1.686 (2) Å, which is indicative of significant double-bond character. nih.gov

The conformation of the molecule is distinctly non-planar. The dihedral angle between the two phenyl rings is 78.1°. nih.gov The thiourea plane (defined by atoms C6—C8/N1/N2/S1) forms dihedral angles of 61.9° and 31.0° with the attached phenyl rings. nih.gov The spatial arrangement is further described by the torsion angles S1—C7—N2—C8 and N1—C7—N2—C8, which are -1.31° and -179.19°, respectively, indicating a near-planar arrangement around the C7-N2 bond. nih.gov

Selected bond lengths and angles are presented below.

| Bond | Length (Å) | Angle | Value (°) |

| S1—C7 | 1.686 (2) | N1—C7—N2 | 116.1 (2) |

| O1—N3 | 1.222 (3) | N1—C7—S1 | 123.3 (2) |

| O2—N3 | 1.225 (3) | N2—C7—S1 | 120.6 (2) |

| N1—C7 | 1.348 (3) | C7—N1—C6 | 127.3 (2) |

| N2—C7 | 1.375 (3) | C7—N2—C8 | 128.5 (2) |

| N1—C6 | 1.417 (3) | O1—N3—O2 | 122.9 (2) |

| N2—C8 | 1.423 (3) | O1—N3—C1 | 118.8 (2) |

| N3—C1 | 1.451 (3) | O2—N3—C1 | 118.3 (2) |

| Data sourced from the supplementary materials of reference nih.gov. |

The crystal packing of this compound is stabilized by a network of weak intermolecular hydrogen bonds. nih.gov Specifically, N—H···S and C—H···S interactions are observed, which link adjacent molecules. The N1—H1A···S1ⁱ interaction involves the thiourea nitrogen as the donor and the sulfur atom of a neighboring molecule as the acceptor. Additionally, a C3—H3A···S1ⁱⁱ interaction connects a phenyl ring hydrogen to the same sulfur atom of another adjacent molecule. These interactions create a stable three-dimensional supramolecular architecture. nih.gov The geometric parameters for these hydrogen bonds are detailed below.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N1—H1A···S1 | 0.86 | 2.56 | 3.3744 (19) | 158 | (i) x, -y+1/2, z-1/2 |

| C3—H3A···S1 | 0.93 | 2.84 | 3.725 (3) | 159 | (ii) x, -y+1/2, z+1/2 |

| Data sourced from reference nih.gov. |

Spectroscopic Characterization for Molecular Confirmation and Electronic Structure

Spectroscopic techniques are essential for confirming the functional groups present in a molecule and for probing its electronic structure and vibrational modes.

While specific experimental FT-IR and Raman spectra for this compound are not extensively reported, the expected vibrational modes can be assigned based on characteristic frequencies for its constituent functional groups, as established for related thiourea derivatives. researchgate.netresearchgate.net

The key vibrational modes anticipated for this molecule include:

N-H Vibrations: The N-H stretching vibrations of the thiourea moiety are expected to appear as broad peaks in the region of 3100-3400 cm⁻¹. researchgate.netresearchgate.net The precise position and broadening are influenced by the extent of hydrogen bonding in the solid state.

Aromatic C-H Vibrations: The stretching modes for the C-H bonds on the two phenyl rings typically occur just above 3000 cm⁻¹.

Nitro (NO₂) Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic and strong. They are expected in the ranges of 1500–1570 cm⁻¹ (asymmetric) and 1300–1370 cm⁻¹ (symmetric).

Thiourea Core Vibrations (C-N and C=S): The vibrational modes of the thiourea core are often coupled. The C-N stretching and N-H bending modes typically appear in the 1400-1550 cm⁻¹ region. researchgate.net The C=S stretching vibration is more difficult to assign definitively due to strong coupling with other modes, but it is generally expected to contribute to bands in the broad 700-1200 cm⁻¹ range. researchgate.netresearchgate.net

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-N (Thiourea) | Stretching | 1250 - 1550 |

| C=S (Thiourea) | Stretching (Coupled) | 700 - 1200 |

| Data compiled from general spectroscopic tables and references researchgate.netresearchgate.netresearchgate.net. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of compounds in solution. For this compound, ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H-NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H protons of the thiourea linkage. The aromatic region will be complex due to the presence of two different phenyl rings.

N-H Protons: The two N-H protons of the thiourea moiety are expected to appear as broad singlets in the downfield region of the spectrum, typically between δ 8.0 and δ 10.0 ppm. Their exact chemical shift and broadness can be influenced by the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Aromatic Protons: The protons on the phenyl and 2-nitrophenyl rings will resonate in the aromatic region, generally between δ 7.0 and δ 8.5 ppm. The signals for the protons on the unsubstituted phenyl ring typically appear as a multiplet. The protons on the 2-nitrophenyl group will show a more complex splitting pattern due to the strong electron-withdrawing and anisotropic effects of the nitro group. The proton ortho to the nitro group is expected to be shifted significantly downfield.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule.

Thiocarbonyl Carbon: The most deshielded carbon is the thiocarbonyl (C=S) carbon, which is expected to resonate in the range of δ 180-185 ppm. This significant downfield shift is characteristic of thiourea derivatives.

Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 120-150 ppm. The carbon atom attached to the nitro group in the 2-nitrophenyl ring will be significantly deshielded. The chemical shifts of the other aromatic carbons will be influenced by their position relative to the thiourea linkage and the nitro group.

The following table provides predicted chemical shift ranges for this compound based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 8.0 - 10.0 | - |

| Aromatic C-H | 7.0 - 8.5 | 120 - 140 |

| Aromatic C-N | - | 135 - 145 |

| Aromatic C-NO₂ | - | 145 - 150 |

| C=S | - | 180 - 185 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of this compound is characterized by the presence of multiple chromophores: the phenyl group, the nitrophenyl group, and the thiocarbonyl group. These groups give rise to characteristic absorption bands.

The expected electronic transitions include:

π → π* transitions: These high-energy transitions are associated with the aromatic rings and the C=S double bond. They are typically observed in the shorter wavelength region of the UV spectrum. For similar nitrophenyl thiourea derivatives, these bands can be found around 250-300 nm.

n → π* transitions: This lower-energy transition involves the non-bonding electrons on the sulfur and nitrogen atoms and the π* orbital of the thiocarbonyl group. This transition is characteristic of the thiourea moiety and usually appears as a weaker absorption band at a longer wavelength, potentially above 300 nm. The presence of the nitrophenyl group, a strong chromophore, may lead to intramolecular charge transfer (ICT) bands, which can cause a bathochromic (red) shift of the absorption maxima. A prominent absorption peak for a nitrophenyl thiourea-modified sensor was observed at 394 nm, which suggests that this compound may also absorb in this region. researchgate.net

The following table summarizes the likely electronic transitions for this compound.

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl & Nitrophenyl rings, C=S | 250 - 300 |

| n → π | C=S group | > 300 |

| Intramolecular Charge Transfer (ICT) | Nitrophenyl moiety to thiourea | > 350 |

Conformational Analysis and Tautomerism

Thione-Thiol Tautomerism in Thiourea Derivatives

Thiourea derivatives can theoretically exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C=N double bond and an S-H single bond). In the vast majority of thiourea derivatives, the thione form is the predominant species under normal conditions. alfachemch.com Quantum chemical studies on similar systems have shown that the thione tautomer is generally more stable. alfachemch.com The equilibrium can be influenced by factors such as solvent polarity and pH, with alkaline conditions potentially favoring the thiol form. oakwoodchemical.com However, for this compound in neutral solution, it is expected to exist almost exclusively in the thione form.

Rotational Barriers and Conformational Isomerism

Due to restricted rotation around the C-N bonds of the thiourea linkage, N,N'-disubstituted thioureas can exist as different conformational isomers. The rotation around these bonds has a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pairs into the C=S π-system.

For diaryl thioureas, three main planar conformers are considered: syn,syn, syn,anti, and anti,anti, referring to the orientation of the N-H bonds relative to the C=S bond. Computational studies on diaryl thioureas suggest a mixture of anti,anti and anti,syn conformers is often preferred, in contrast to diaryl ureas which overwhelmingly favor the anti,anti conformation. researchgate.net

The crystal structure of this compound reveals a specific solid-state conformation. nih.gov In the crystal, the dihedral angles between the thiourea plane and the phenyl rings are 61.9° and 31.0°, indicating that the rings are not coplanar with the thiourea core. nih.gov The torsion angles of S1—C7—N2—C8 and N1—C7—N2—C8 are -1.31° and -179.19°, respectively, which is consistent with an anti conformation of the two N-H protons relative to each other across the C-N bonds. nih.gov

The energy barriers for rotation around the C-N bonds in thioureas are generally in the range of 9-10 kcal/mol, which is slightly higher than in their urea (B33335) counterparts. pku.edu.cn This barrier is high enough to potentially allow for the observation of distinct conformers at low temperatures by techniques like dynamic NMR, but at room temperature, the rotation is typically fast on the NMR timescale.

Computational Chemistry and Theoretical Investigations of 1 2 Nitrophenyl 3 Phenyl 2 Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. mdpi.comnih.gov This process, called geometry optimization, seeks to find the configuration with the minimum possible energy on the potential energy surface. mdpi.com For 1-(2-nitrophenyl)-3-phenyl-2-thiourea, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

The accuracy of these theoretical predictions can be benchmarked against experimental data from X-ray crystallography. The reported crystal structure of this compound reveals key geometric parameters, such as a C7=S1 bond length of 1.686 Å, which indicates significant double-bond character. nih.gov The molecule exhibits notable torsion, with dihedral angles of 61.9° and 31.0° between the thiourea (B124793) plane and the two phenyl rings, respectively, and a 78.1° angle between the rings themselves. nih.gov A successful DFT geometry optimization would aim to reproduce these experimental values, thereby validating the computational model for further property predictions.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters

| Parameter | Experimental Value (X-ray Crystallography) nih.gov | Theoretical Value (DFT/B3LYP) |

|---|---|---|

| C7=S1 Bond Length | 1.686 Å | Data not available in cited literature |

| Dihedral Angle (Thiourea Plane vs. 2-Nitrophenyl) | 61.9° | Data not available in cited literature |

| Dihedral Angle (Thiourea Plane vs. Phenyl) | 31.0° | Data not available in cited literature |

| Dihedral Angle (Phenyl vs. 2-Nitrophenyl) | 78.1° | Data not available in cited literature |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wikipedia.orgwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and reactive. ajchem-a.com For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would reveal the most probable regions for electrophilic and nucleophilic attack. The electron-withdrawing nitro group is expected to influence the energy and localization of the LUMO, making the nitrophenyl ring a potential site for nucleophilic reactions.

Table 2: Frontier Molecular Orbital Parameters

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | Data not available in cited literature |

| ELUMO | Data not available in cited literature |

| Energy Gap (ΔE) | Data not available in cited literature |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mdpi.com It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, an MEP map would likely show a high negative potential (red) around the oxygen atoms of the nitro group and the sulfur atom of the thiourea group, identifying them as primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the N-H groups would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction and hydrogen bonding. researchgate.net This analysis provides a clear, intuitive picture of the molecule's reactive behavior.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. uci.edursc.org It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra. researchgate.netresearchgate.net By analyzing the transitions between molecular orbitals, TD-DFT provides insights into the nature of electronic excitations, such as n→π* or π→π* transitions. researchgate.net

A TD-DFT analysis of this compound would predict its electronic absorption spectrum. This theoretical spectrum could then be compared with experimentally measured data to validate the computational approach. The calculations would identify the specific orbitals involved in the main electronic transitions, helping to understand the influence of the nitrophenyl and phenylthiourea (B91264) moieties on the molecule's optical properties. researchgate.net

Table 3: Theoretical Spectroscopic Data

| Transition | Calculated Wavelength λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |

| S0 → S2 | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |

Advanced Electronic Structure and Bonding Analysis

Beyond ground and excited-state energies, computational methods can probe the details of electronic structure and chemical bonding.

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Quantum Theory of Atoms in Molecules (QTAIM) for Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and noncovalent interactions. In the context of this compound, QTAIM can elucidate the nature and strength of the various intramolecular and intermolecular interactions that govern its crystal packing and molecular conformation.

The crystal structure of this compound reveals the presence of weak intermolecular N—H⋯S and C—H⋯S hydrogen-bonding interactions. nih.gov QTAIM analysis can quantify these interactions through the identification of bond critical points (BCPs) and the analysis of their associated properties. A BCP is a point in the electron density between two interacting atoms where the density is a minimum along the internuclear path but a maximum in the perpendicular plane.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly insightful. For noncovalent interactions, such as hydrogen bonds and van der Waals forces, the values of ρ are typically low, and the values of ∇²ρ are positive. The magnitude of these values correlates with the strength of the interaction.

| Interaction | d(H···A) (Å) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|---|

| N—H···S | 2.50 | 0.015 | 0.050 | -0.001 |

| C—H···S | 2.80 | 0.008 | 0.030 | 0.0005 |

| C—H···O(nitro) | 2.60 | 0.012 | 0.045 | -0.0008 |

This table presents hypothetical QTAIM data for this compound based on typical values for similar interactions in related compounds. d(H···A) is the hydrogen bond distance, ρ(r) is the electron density at the bond critical point, ∇²ρ(r) is the Laplacian of the electron density, and H(r) is the total energy density.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of conformational dynamics, solvation effects, and other dynamic processes.

Conformational Dynamics in Condensed Phases and Solution

The this compound molecule possesses several rotatable bonds, including those flanking the thiourea moiety and the C-N bond to the nitrophenyl group. This flexibility allows the molecule to adopt various conformations in different environments. The crystal structure provides a static picture of the conformation in the solid state, where the dihedral angles between the thiourea plane and the phenyl rings are 61.9° and 31.0°. nih.gov

MD simulations can explore the conformational landscape of the molecule in condensed phases (like the crystalline state) and in solution. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), researchers can observe how the molecule's conformation changes over time due to thermal fluctuations and interactions with the solvent.

Analysis of the MD trajectory can reveal the most populated conformations, the energy barriers between different conformational states, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule's shape influences its properties and interactions. For instance, the orientation of the nitro group and the phenyl rings can significantly affect the molecule's dipole moment and its ability to form intermolecular interactions.

Solvation Effects and Radial Distribution Functions

Solvation plays a critical role in the behavior of molecules in solution. MD simulations are an excellent tool for investigating the specific interactions between a solute, such as this compound, and the surrounding solvent molecules. The simulations can reveal the structure of the solvation shell and the preferential sites of interaction.

A key analytical tool derived from MD simulations is the radial distribution function (RDF), g(r). The RDF describes how the density of solvent atoms varies as a function of the distance from a specific atom in the solute. Peaks in the RDF indicate regions of high solvent density, corresponding to solvation shells.

For this compound in an aqueous solution, one would expect to see distinct RDFs for the different functional groups. For example, the RDF between the hydrogen atoms of water and the sulfur atom of the thiourea group would likely show a sharp peak at a short distance, indicating a hydrogen bond. Similarly, the oxygen atoms of the nitro group would also be expected to form hydrogen bonds with water.

A study on a similar compound, 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, utilized RDFs to study its interactivity with water. nih.gov Such analyses for this compound would provide quantitative data on the solvation structure, including coordination numbers and the average distances of solvent molecules in the first solvation shell.

| Atom Pair (Solute-Solvent) | First Peak Position (r, Å) | Coordination Number |

|---|---|---|

| S···H(water) | 2.4 | 1.8 |

| O(nitro)···H(water) | 1.9 | 2.5 |

| N-H···O(water) | 1.8 | 1.2 |

This table presents hypothetical data from a radial distribution function analysis of this compound in water, based on expected interactions for similar functional groups.

Computational Methodologies for Experimental Data Discrepancy Resolution

Computational methodologies are frequently employed to resolve discrepancies between experimental findings and theoretical models or to provide a deeper understanding of experimental observations. For this compound, computational chemistry can be a valuable tool for refining and interpreting experimental data, such as that obtained from X-ray crystallography or spectroscopy.

For example, while X-ray crystallography provides precise atomic coordinates in the solid state, it represents an average structure at a specific temperature. Computational methods, such as geometry optimization using Density Functional Theory (DFT), can calculate the molecule's minimum energy conformation in the gas phase. Comparing the experimental and calculated geometries can reveal the effects of crystal packing forces on the molecular structure.

A study on 1-benzoyl-3-(2-nitrophenyl) thiourea, a structurally related compound, compared the bond lengths and angles from X-ray diffraction with those calculated using DFT. semanticscholar.org Such a comparison for this compound could help to validate the computational model and to understand how intermolecular interactions in the crystal might distort the molecule from its gas-phase equilibrium geometry.

Furthermore, discrepancies in spectroscopic data (e.g., IR, NMR) can be investigated using computational methods. By calculating the vibrational frequencies or NMR chemical shifts for different possible conformations or isomers, researchers can identify the species that best matches the experimental spectrum, thereby resolving ambiguities in the experimental data.

Coordination Chemistry and Metal Complexation of 1 2 Nitrophenyl 3 Phenyl 2 Thiourea

Ligand Properties and Coordination Modes

The coordination behavior of 1-(2-nitrophenyl)-3-phenyl-2-thiourea is dictated by the electronic and steric characteristics of its constituent functional groups. The presence of the thiourea (B124793) backbone, flanked by a phenyl and a 2-nitrophenyl group, influences its interaction with metal centers.

The primary electron-donating sites in this compound are the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the thiourea moiety. Thiourea derivatives are generally recognized as strong electron-donating ligands. The sulfur atom, being a soft donor, typically forms strong bonds with soft metal ions. The nitrogen atoms, being harder donors, can also participate in coordination, often leading to chelation. The lone pairs of electrons on both sulfur and nitrogen atoms are available for the formation of coordinate bonds with metal ions.

This compound possesses the potential to act as a versatile ligand with variable denticity:

Monodentate Coordination: The ligand can coordinate to a metal center through the sulfur atom of the thiocarbonyl group, which is the most common mode of coordination for thiourea derivatives.

Bidentate Coordination: Chelation can occur through the simultaneous coordination of the sulfur atom and one of the adjacent nitrogen atoms, forming a stable chelate ring. This mode of binding is also frequently observed in the metal complexes of substituted thioureas.

Polydentate/Bridging Behavior: While less common, the presence of multiple potential donor sites, including the nitro group on the phenyl ring, could theoretically allow for more complex coordination modes or the formation of polymeric structures where the ligand bridges multiple metal centers. However, specific studies confirming such behavior for this particular ligand are not readily available.

Quantum chemical studies on this compound suggest the presence of several active centers, indicating its potential to form polyligand complexes with metals with relative ease. nih.gov

In the presence of a base or under appropriate reaction conditions, the N-H protons of the thiourea moiety can be deprotonated. This results in the formation of an anionic ligand, which can then coordinate to a metal ion. This deprotonation enhances the electron-donating ability of the nitrogen atom, often facilitating bidentate (S, N) chelation. The formation of such anionic complexes is a known feature of thiourea chemistry.

Synthesis and Structural Characterization of Metal Complexes

While the coordination chemistry of various substituted thioureas has been explored, detailed experimental studies on the synthesis and structural characterization of metal complexes specifically with this compound and the listed transition metals are not extensively documented in the available scientific literature. However, general principles derived from related compounds can provide insights into the expected chemistry.

The synthesis of transition metal complexes with thiourea-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org For this compound, it is anticipated that it would form stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), zinc(II), and palladium(II). The formation and properties of these complexes would be influenced by factors such as the metal-to-ligand ratio, the nature of the metal salt's anion, and the reaction conditions (e.g., temperature, pH, and solvent). Studies on similar N,N'-disubstituted thiourea ligands have shown the formation of complexes of the type ML2 or ML2Cl2. researchgate.net

Table 1: Anticipated Coordination Behavior with Selected Transition Metals

| Metal Ion | Expected Coordination Features |

| Cu(II) | Likely to form square planar or distorted octahedral complexes. Bidentate S,N-coordination is common. |

| Ni(II) | Can form square planar (often with bidentate ligands) or tetrahedral/octahedral complexes. |

| Co(II) | Typically forms tetrahedral or octahedral complexes. |

| Zn(II) | Generally forms tetrahedral complexes due to its d10 electronic configuration. |

| Pd(II) | Almost exclusively forms square planar complexes. |

This table is based on the general coordination chemistry of thiourea derivatives and the preferred geometries of the listed metal ions. Specific experimental data for this compound complexes is not available.

The stoichiometry of the resulting complexes would likely be of the type [M(L)2] or [M(L)2X2], where L is the thiourea ligand and X is an anionic co-ligand (e.g., chloride). The determination of the precise stoichiometry and geometry would require extensive characterization using various analytical and spectroscopic techniques.

Table 2: Common Techniques for Structural Characterization of Metal Complexes

| Technique | Information Obtained |

| Elemental Analysis | Determines the empirical formula and stoichiometry of the complex. |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of C=S and N-H bonds upon complexation. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which is indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar). |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the geometry and the oxidation state of the metal ion. |

| X-ray Crystallography | Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry. |

Based on studies of analogous compounds, octahedral geometries are often observed for Co(II) and Ni(II) complexes, while Cu(II) and Pd(II) frequently adopt square planar arrangements. researchgate.netcardiff.ac.uk Zn(II) complexes are typically tetrahedral. However, without specific experimental data for the complexes of this compound, these remain as informed predictions based on established principles of coordination chemistry.

Crystallographic and Spectroscopic Elucidation of Metal-Ligand Bonding

The determination of how this compound (L) coordinates to metal centers is fundamental to understanding the properties of its complexes. This is achieved primarily through single-crystal X-ray diffraction and various spectroscopic methods, which together provide a detailed picture of the metal-ligand bonding.

While specific crystallographic data for metal complexes of this compound are not extensively detailed in the available literature, the crystal structure of the free ligand has been resolved. It crystallizes in the monoclinic system, and analysis of its bond lengths reveals a C=S bond of 1.686 (2) Å, indicating significant double-bond character nih.gov. This thiocarbonyl sulfur atom is a primary site for coordination with metal ions.

Upon complexation, significant changes are observed in the spectroscopic signatures of the ligand. These changes provide definitive evidence of coordination and offer insights into the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination mode of thiourea ligands. The IR spectrum of a free thiourea derivative typically shows a strong absorption band for the ν(C=S) stretching vibration. Upon coordination of the sulfur atom to a metal center, a shift in this band to a lower frequency is generally observed. mdpi.com This shift is indicative of the weakening of the C=S double bond due to the donation of electron density from the sulfur atom to the metal. Concurrently, the ν(C-N) band often shifts to a higher frequency, suggesting an increase in the double bond character of the C-N bonds within the thiourea backbone. mdpi.com The N-H stretching frequencies can also be affected, particularly if the nitrogen atoms are involved in hydrogen bonding or direct coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize these complexes. In ¹H NMR, the chemical shift of the N-H protons is a key indicator of coordination. A downfield shift of the N-H resonance upon complexation can suggest the involvement of the nitrogen atoms in the coordination sphere or changes in the electronic environment due to coordination at the sulfur atom. mdpi.com In ¹³C NMR, the most significant change typically occurs for the thiocarbonyl carbon (C=S). A downfield shift of the C=S signal is expected upon coordination through the sulfur atom, reflecting a decrease in electron density at the carbon atom. mdpi.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of these metal complexes often display bands that are not present in the free ligand. These new bands can typically be assigned to ligand-to-metal charge transfer (LMCT) transitions, often from the sulfur donor atom to the d-orbitals of the metal ion. mdpi.com Additionally, d-d transitions specific to the metal ion may be observed, providing information about the coordination geometry and electronic structure of the metal center. mdpi.com

Table 1: Typical Spectroscopic Shifts upon Coordination of Phenylthiourea (B91264) Ligands

| Spectroscopic Technique | Key Functional Group | Typical Shift upon S-Coordination | Reference |

| IR Spectroscopy | ν(C=S) | Decrease in frequency (weaker bond) | mdpi.com |

| ν(C-N) | Increase in frequency (stronger bond) | mdpi.com | |

| ¹³C NMR | C=S | Downfield shift (deshielding) | mdpi.com |

| UV-Vis | - | Appearance of new LMCT bands | mdpi.com |

Theoretical Investigations of Metal-Ligand Interactions

Computational chemistry provides powerful insights into the stability, electronic structure, and bonding characteristics of metal complexes that can be difficult to probe experimentally.

Computational Modeling of Complex Stability and Electronic Configuration

Density Functional Theory (DFT) is a widely used computational method to model the geometric and electronic properties of thiourea metal complexes. mdpi.comuaeu.ac.ae These calculations can predict the most stable geometry of a complex by optimizing the structure to find its lowest energy state. For instance, DFT can be used to determine whether a ligand like this compound will act as a monodentate ligand, coordinating only through the sulfur atom, or as a bidentate ligand, coordinating through both sulfur and a nitrogen or oxygen atom from the nitrophenyl group.

Quantum studies on this compound suggest that it possesses several active centers, making it capable of forming polyligand complexes with metals readily. nih.gov Computational modeling helps to quantify the stability of these potential complexes by calculating their binding energies.

Furthermore, these theoretical methods provide a detailed picture of the electronic configuration. Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly informative. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the chemical reactivity and kinetic stability of the complex. chemicaljournal.org The distribution of these frontier orbitals can indicate the sites of electrophilic and nucleophilic attack and reveal the nature of the metal-ligand bonding, such as the extent of π-backbonding.

Analysis of Bonding Parameters within Coordination Spheres

Beyond geometry and energy, computational methods allow for a quantitative analysis of the bonds within the coordination sphere. Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and the nature of orbital interactions between the metal and the ligand. uaeu.ac.ae

NBO analysis can provide the natural charges on the metal and donor atoms, offering a quantitative measure of the electron density transferred from the ligand to the metal. It also describes the hybridization of the metal and ligand orbitals involved in bonding, clarifying the nature of the coordinate covalent bonds (e.g., σ-donation from a sulfur lone pair to an empty metal d-orbital). The analysis can also quantify the strength of the metal-ligand bond by calculating second-order perturbation theory energies, which represent the stabilization energy due to donor-acceptor orbital interactions.

These computational tools are essential for interpreting experimental data and building a comprehensive model of the bonding in these complex systems.

Reactivity and Catalytic Potential of Thiourea Metal Complexes

The coordination of this compound to a metal center can significantly alter its chemical reactivity and unlock potential applications in catalysis and medicine.

Thiourea derivatives and their metal complexes are known to participate in various fields, including organo-catalysis. mdpi.com The presence of both soft (sulfur) and hard (nitrogen, oxygen) donor atoms, combined with the electronic influence of the nitrophenyl and phenyl substituents, makes these complexes versatile candidates for catalytic applications. The metal center can act as a Lewis acid, activating substrates, while the ligand framework can be tuned to influence selectivity and efficiency.

Perhaps the most significant potential for this class of compounds lies in their biological activity. Research has shown that many thiourea derivatives and their metal complexes exhibit a range of biological activities, including anticancer properties. nih.gov It has been noted that complexes related to this compound are widely used as anticancer medicines. nih.gov The formation of a metal complex is often presumed to enhance the biological activity compared to the free ligand, potentially by facilitating transport into cells or by interacting with biological targets in a more specific manner. nih.gov For example, computational studies involving molecular docking have been used to investigate the potential of thiourea-iron(III) complexes as inhibitors for NUDT5, a therapeutic target for breast cancer. nih.gov Similarly, other studies have explored thiourea derivatives as candidates for inhibiting Sirtuin-1 (SIRT1), another target in cancer therapy. The reactivity of these complexes towards biological macromolecules like DNA and specific enzymes is a key area of ongoing research.

Mechanistic Biological Investigations and Molecular Targeting of 1 2 Nitrophenyl 3 Phenyl 2 Thiourea

Exploration of Biological Activities and Underlying Mechanisms

The diverse bioactivities of thiourea (B124793) derivatives are largely attributed to the presence of nitrogen and sulfur atoms, which can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. nih.gov The lipophilic nature of the aryl substituents further influences their ability to traverse cellular membranes and engage with intracellular targets.

Antimicrobial Mechanisms against Bacterial Strains

Thiourea derivatives have demonstrated notable antimicrobial properties, with many compounds exhibiting selective activity against Gram-positive bacteria. ufba.brmdpi.com The mechanism of action, while not fully elucidated for all derivatives, is believed to involve the disruption of bacterial cellular integrity and key metabolic processes.

Studies on various thiourea compounds indicate that they can interfere with the bacterial cell wall, leading to a loss of structural integrity. nih.gov For instance, the thiourea derivative TD4 has been shown to disrupt the cell wall of Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This disruption can compromise the bacterium's ability to survive osmotic stress and lead to cell lysis. Furthermore, the lipophilic character of aryl-substituted thioureas may facilitate their passage through the bacterial cell membrane, allowing them to interfere with intracellular targets. nih.gov The antimicrobial efficacy is often influenced by the nature and position of substituents on the phenyl rings. While specific studies on 1-(2-nitrophenyl)-3-phenyl-2-thiourea are limited, related compounds have shown significant activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiourea Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| TD4 Derivative | Staphylococcus aureus (MRSA) | 2–16 | nih.gov |

| 1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea | Staphylococcus aureus | 4–64 | nih.gov |

This table presents data for structurally related thiourea derivatives to illustrate the antimicrobial potential of this class of compounds.

Antiviral Mechanisms and Cellular Interference

The thiourea scaffold is a component of several compounds investigated for antiviral activity, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) used against HIV. ufba.brnih.gov The general mechanism for thiourea-based NNRTIs involves binding to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its catalytic activity and thus prevents viral replication. While this highlights the potential of the thiourea core in antiviral drug design, specific mechanistic studies detailing the antiviral activity and cellular interference of this compound are not extensively documented in the available literature.

Anticancer Mechanisms: Inhibition of Cell Proliferation and Apoptosis Induction Pathways in Cellular Assays

The anticancer potential of N,N'-diarylthioureas, particularly those bearing a nitrophenyl group, is a significant area of investigation. mdpi.comnih.gov These compounds have been shown to exert cytotoxic effects on a variety of human cancer cell lines through mechanisms that include the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). nih.govmdpi.com

The presence of electron-withdrawing groups, such as the nitro group in this compound, has been identified as a feature that can impart promising cytotoxic activity. nih.gov Mechanistic studies on related compounds suggest that their antiproliferative effects can stem from cell cycle arrest. For example, some thiourea derivatives arrest the cell cycle in the S phase or G0/G1 phase, preventing cancer cells from dividing. mdpi.comnih.gov

Furthermore, these compounds are known to trigger apoptosis through intrinsic, mitochondria-mediated pathways. mdpi.comnih.gov This process often involves the downregulation of anti-apoptotic proteins (like Bcl-xL), leading to a loss of mitochondrial membrane potential. nih.gov This, in turn, can result in the activation of effector caspases, such as caspase-3, which execute the apoptotic program and lead to cell death. mdpi.com Some derivatives have also been observed to induce apoptosis via the nuclear translocation of apoptosis-inducing factor (AIF). nih.gov

Table 2: In Vitro Cytotoxic Activity (IC50/GI50) of Selected Diarylthiourea Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (µM) | Reference |

|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | IC50: 1.5 | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung cancer) | IC50: 0.2 | biointerfaceresearch.com |

| 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (S-enantiomer) | MCF-7 (breast cancer) | IC50: 3.0–5.5 | biointerfaceresearch.com |

This table includes data for various N,N'-diarylthiourea derivatives to demonstrate the range of anticancer activity within this compound class.

Anti-Tuberculosis Activity and Target Pathways

Phenylthiourea (B91264) derivatives have emerged as a promising scaffold for the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Several studies have identified thioureas with potent activity against both replicating and intracellular Mtb, with favorable selectivity over eukaryotic cells. nih.govnih.gov

The thiourea moiety is considered essential for the antimycobacterial activity. nih.gov While the precise molecular targets are still under investigation for many derivatives, they appear to differ from common targets like QcrB or MmpL3, suggesting a novel mode of action. nih.gov Some research points towards the inhibition of InhA, an enoyl-acyl carrier protein reductase crucial for mycolic acid biosynthesis in the mycobacterial cell wall. mdpi.com The ability of these compounds to act on intracellular bacteria is particularly significant, as Mtb can persist within macrophages. nih.govnih.gov

Table 3: Anti-Tuberculosis Activity of Phenylthiourea Derivatives

| Compound/Derivative | Mtb Strain | Activity (µM) | Reference |

|---|---|---|---|

| Phenylthiourea Hit 1 | Intracellular Mtb | IC50: 0.4 | nih.gov |

| Phenylthiourea Hit 2 | Intracellular Mtb | IC50: 0.3 | nih.gov |

| Thiourea Derivative 28 | Mtb H37Rv (in infected macrophages) | MIC50: 2.3 | nih.govresearchgate.net |

This table showcases the activity of representative phenylthiourea compounds against Mycobacterium tuberculosis.

Antioxidant Mechanisms: Free Radical Scavenging Properties

Thiourea and its derivatives are recognized as potent scavengers of reactive oxygen species (ROS), such as hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. hueuni.edu.vnmdpi.com Oxidative stress, caused by an imbalance of ROS, is implicated in numerous diseases. The antioxidant activity of thioureas is a key aspect of their therapeutic potential. researchgate.net

The primary mechanism by which thiourea derivatives neutralize free radicals is believed to be Hydrogen Atom Transfer (HAT). hueuni.edu.vnresearchgate.nethueuni.edu.vn In this process, the N-H group of the thiourea backbone donates a hydrogen atom to a free radical, thereby neutralizing it. Computational and experimental studies on compounds like 1,3-diphenyl-2-thiourea have shown that the HAT mechanism is kinetically favored over Single Electron Transfer (SET). hueuni.edu.vnresearchgate.net The scavenging efficiency can be quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) tests, which measure the concentration of the compound required to scavenge 50% of the radicals (IC₅₀). researchgate.nethueuni.edu.vn

Enzyme Inhibition Studies and Biochemical Pathway Modulation

The thiourea scaffold is a versatile pharmacophore capable of inhibiting various enzymes, thereby modulating key biochemical pathways. This inhibitory action is often achieved through specific binding interactions with the enzyme's active site. For instance, certain thiourea derivatives have been reported as effective inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases like Alzheimer's. mdpi.com Other studies have shown that thiourea derivatives can inhibit urease, a bacterial enzyme implicated in pathogenesis. mdpi.com

Molecular docking studies have been employed to understand the binding modes of these inhibitors. mdpi.com The N-H protons and the sulfur atom of the thiourea core can form crucial hydrogen bonds and other interactions with amino acid residues in the active site, leading to potent inhibition. Although specific enzyme inhibition studies for this compound were not detailed in the reviewed literature, the established activity of the broader thiourea class suggests its potential as a framework for designing targeted enzyme inhibitors.

Inhibition of Esterases (e.g., Acetylcholine Esterase, Butyrylcholine Esterase)

The thiourea scaffold is a recognized pharmacophore in the design of cholinesterase inhibitors, which are crucial for managing neurodegenerative diseases like Alzheimer's disease. Although studies focusing specifically on this compound are not prominent, research on analogous 1-acetyl-3-aryl thioureas has demonstrated potent inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). researchgate.net These related compounds function as dual inhibitors of both AChE and BChE. researchgate.net The inhibitory potential of thiourea derivatives is often attributed to the ability of the thiocarbonyl group (C=S) and adjacent N-H protons to form hydrogen bonds within the active site of the enzymes. The presence of aromatic rings, such as the phenyl and nitrophenyl groups in the title compound, can further enhance binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues in the enzyme's active gorge.

| Compound Type | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| 1-Acetyl-3-aryl thioureas | Acetylcholinesterase (AChE) | Potent Inhibition | researchgate.net |

| 1-Acetyl-3-aryl thioureas | Butyrylcholinesterase (BChE) | Potent Inhibition | researchgate.net |

Inhibition of Proteases

Thiourea derivatives have been investigated for their potential to inhibit various classes of proteases. The core thiourea moiety can act as a zinc-binding group, making these compounds potential inhibitors of metalloproteases. Furthermore, the hydrogen-bonding capacity of the N-H groups and the sulfur atom allows for interactions with the catalytic residues (e.g., serine, cysteine, aspartate) in the active sites of other protease families. While specific studies detailing the interaction of this compound with proteases are scarce, the structural features of the compound suggest a potential for such activity, warranting further investigation.

Interaction with Nitric Oxide Synthase

Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.govmdpi.com Overproduction of NO by iNOS is implicated in inflammatory conditions and neurodegenerative diseases, making selective iNOS inhibitors highly sought after therapeutic agents. ugr.esresearchgate.net

Although direct experimental data on the interaction between this compound and NOS isoforms is not available, the general class of aromatic and heterocyclic compounds is frequently explored for NOS inhibition. The inhibitory mechanism often involves interference with substrate (L-arginine) binding, cofactor (tetrahydrobiopterin) binding, or heme-prosthetic group interaction within the enzyme's catalytic domain. nih.gov The planar aromatic rings and the electron-withdrawing nitro group of this compound could potentially facilitate its entry and binding into the active site of NOS isoforms.

Molecular Docking and Receptor Interaction Studies

Computational Prediction of Binding to Biological Macromolecules (e.g., Proteins, Enzymes)

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. For thiourea derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. researchgate.netbiointerfaceresearch.com

In the context of this compound, computational studies could predict its binding to the active sites of enzymes like cholinesterases and nitric oxide synthases. Such in silico analyses would typically involve:

Target Preparation: Using high-resolution crystal structures of the target proteins (e.g., human AChE, BChE, or iNOS) from databases like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of this compound and assigning appropriate atomic charges.

Docking Simulation: Employing algorithms to fit the ligand into the defined binding site of the receptor and scoring the resulting poses based on binding energy calculations.

Studies on related N,N'-diaryl thioureas have successfully used this approach to predict binding to various cancer-related proteins, demonstrating the utility of this method for the thiourea scaffold. biointerfaceresearch.com

Ligand-Protein Binding Modes and Affinities

The binding mode of thiourea derivatives is largely dictated by the molecule's key functional groups. The thiourea core, -NH-C(=S)-NH-, is an excellent hydrogen bond donor (two N-H groups) and acceptor (the sulfur atom).

Based on crystallographic data and docking studies of analogous compounds, the following interactions are predicted for this compound: nih.govtandfonline.com

Hydrogen Bonding: The two N-H protons of the thiourea bridge are expected to form crucial hydrogen bonds with amino acid residues (e.g., glutamate, aspartate, serine) or backbone carbonyls in a receptor's active site.

Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and phenylalanine.

π-Stacking and π-Cation Interactions: The aromatic rings can form favorable π-π stacking interactions with aromatic residues (phenylalanine, tyrosine, tryptophan) or π-cation interactions with positively charged residues like arginine. mdpi.com

The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), is a quantitative measure of these interactions. Docking studies on other thiourea derivatives against anticancer targets have reported binding energies in the range of -7 to -9 kcal/mol. researchgate.net

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Thiourea (-NH-C(=S)-NH-) | Hydrogen Bonding | Glu, Asp, Ser, Gln, Asn, Backbone C=O |

| Phenyl Rings | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Pro |

| Phenyl Rings | π-π Stacking | Phe, Tyr, Trp |

| Nitro Group (-NO₂) | Hydrogen Bonding, Electrostatic | Arg, Lys, His |

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For N,N'-diaryl thioureas, SAR analyses have provided valuable insights. mdpi.com

Key structural aspects of this compound and their potential influence on activity include: